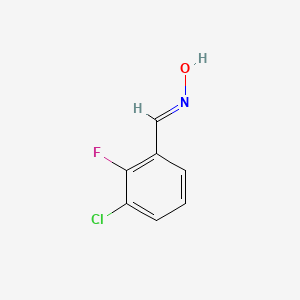

3-Chloro-2-fluorobenzaldehyde oxime

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H5ClFNO |

|---|---|

Peso molecular |

173.57 g/mol |

Nombre IUPAC |

(NE)-N-[(3-chloro-2-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5ClFNO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+ |

Clave InChI |

DVVQELKQJJTHIY-ONNFQVAWSA-N |

SMILES isomérico |

C1=CC(=C(C(=C1)Cl)F)/C=N/O |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)F)C=NO |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Application of 3-Chloro-2-fluorobenzaldehyde Oxime Derivatives

Introduction: The Strategic Importance of Halogenated Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of halogen atoms into organic scaffolds is a cornerstone of molecular design. Halogenation, particularly with elements like chlorine and fluorine, provides medicinal chemists with a powerful toolkit to fine-tune the physicochemical and pharmacological properties of lead compounds. The presence of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine often contributes to favorable hydrophobic and electronic interactions, including the increasingly appreciated phenomenon of halogen bonding.[1][2][3]

This guide focuses on a particularly valuable, yet underexplored, chemical entity: 3-Chloro-2-fluorobenzaldehyde oxime (CAS No. 85070-48-0) and its derivatives. The parent aldehyde is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] By converting the aldehyde to its corresponding oxime, we unlock a rich and divergent chemistry. The oxime functional group is not merely a simple derivative; it is a critical nexus for a variety of chemical transformations, serving as a precursor to amines, nitriles, amides, and a diverse array of O-substituted ethers.[4][5][6] This versatility makes the this compound scaffold a highly attractive starting point for building libraries of complex molecules for biological screening and materials development.

This document provides a technical deep-dive into the synthesis of the core oxime, protocols for the generation of its key derivatives, and insights into the rationale behind these synthetic strategies, grounded in the principles of modern medicinal chemistry.

Part 1: The Core Moiety - Synthesis and Characterization of this compound

The foundational step in accessing the rich derivative chemistry of this scaffold is the efficient and high-yield synthesis of the parent oxime. The reaction is a classic condensation between an aldehyde and hydroxylamine.[4][5]

Physicochemical Properties

A comprehensive understanding of the starting material and the core oxime product is essential for reaction planning and purification.

| Property | 3-Chloro-2-fluorobenzaldehyde[7] | This compound (Predicted) |

| CAS Number | 85070-48-0 | 85070-48-0 (for the aldehyde) |

| Molecular Formula | C₇H₄ClFO | C₇H₅ClFNO |

| Molecular Weight | 158.56 g/mol | 173.57 g/mol [8] |

| Appearance | Light orange to yellow clear liquid[1] | Predicted: White to off-white solid |

| Boiling Point | 214 °C[9] | > 250 °C |

| Melting Point | 26 - 27 °C[1] | Predicted: 70 - 90 °C |

| Solubility | Soluble in organic solvents (e.g., EtOH, DCM) | Soluble in polar organic solvents (e.g., MeOH, EtOAc) |

Experimental Protocol: Synthesis of this compound

This protocol details a standard, reliable method for the oximation of the parent aldehyde.

dot

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 736335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloro-2-fluorobenzamide | C7H5ClFNO | CID 517842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

Difference between (E)- and (Z)-3-Chloro-2-fluorobenzaldehyde oxime

An In-depth Technical Guide to the Stereochemistry of 3-Chloro-2-fluorobenzaldehyde Oxime

Executive Summary

The geometric isomerism of oximes, arising from restricted rotation about the carbon-nitrogen double bond, presents a critical consideration in synthetic chemistry and drug development. The distinct spatial arrangements of substituents in (E)- and (Z)-isomers lead to significant differences in their physicochemical properties, spectroscopic signatures, reactivity, and biological activity. This guide provides a comprehensive technical overview of the stereoisomers of this compound, a halogen-substituted aromatic aldoxime. We delve into the structural nuances, definitive analytical techniques for differentiation, strategies for stereoselective synthesis, and the profound impact of this isomerism on chemical reactivity and potential applications for researchers, scientists, and drug development professionals.

The Foundation: Understanding Oxime E/Z Isomerism

An oxime is a functional group characterized by the formula RR'C=N-OH, formed by the condensation of an aldehyde or ketone with hydroxylamine.[1] The presence of a lone pair of electrons on the nitrogen atom and the C=N double bond restricts free rotation, giving rise to geometric isomerism.[2][3]

These stereoisomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N bond.[3]

-

Priority Assignment:

-

On the carbon atom: The priority of the two groups (R and R') is determined. For an aldoxime (R'=H), the R group (e.g., an aryl group) will always have a higher priority than hydrogen.

-

On the nitrogen atom: The hydroxyl (-OH) group has a higher priority than the lone pair of electrons.

-

-

(Z)-Isomer: The higher-priority groups on both the carbon and nitrogen atoms are on the same side (zusammen) of the C=N double bond.

-

(E)-Isomer: The higher-priority groups on both the carbon and nitrogen atoms are on opposite sides (entgegen) of the C=N double bond.

An older, though still encountered, nomenclature uses syn and anti. For aldoximes, syn refers to the isomer where the aldehydic hydrogen and the -OH group are on the same side (cis), while anti describes the isomer where they are on opposite sides (trans).[1][2][3]

A Comparative Analysis: (E)- vs. (Z)-3-Chloro-2-fluorobenzaldehyde Oxime

The specific arrangement of the hydroxyl group relative to the substituted phenyl ring in this compound dictates the properties of its (E) and (Z) isomers.

Structural Differences, Stability, and Polarity

The primary distinction lies in the spatial orientation of the hydroxyl group.

Figure 1: Chemical structures of the (E) and (Z) isomers.

-

Stability: Generally, the (E)-isomer of an aldoxime is thermodynamically more stable than the (Z)-isomer due to reduced steric repulsion between the bulky aryl substituent and the hydroxyl group.[2][4] However, the stability can be influenced by solvent effects and the potential for intramolecular hydrogen bonding, which might favor the Z-conformation in specific cases.[2][5] Acidic conditions can catalyze the interconversion between isomers, typically leading to an equilibrium mixture enriched in the more stable (E)-form.[6][7]

-

Polarity and Chromatographic Behavior: The two isomers exhibit different dipole moments and polarities. This difference is the basis for their separation using chromatographic techniques like Thin-Layer Chromatography (TLC) or column chromatography.[8][9] The isomer that can form stronger intermolecular interactions with the stationary phase (e.g., silica gel) will be more retained and thus have a lower Retention Factor (Rƒ) on a TLC plate. Often, one isomer is significantly more polar than the other, facilitating a clean separation.[10]

Definitive Spectroscopic Differentiation

Unambiguous identification of the (E) and (Z) isomers is paramount and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

-

¹H NMR Spectroscopy: The chemical environment of protons in proximity to the C=N-OH group is distinct in each isomer due to the anisotropic effect of the double bond.

-

Aldehydic Proton (H-C=N): The chemical shift of this proton is highly sensitive to the geometry. Its position can differ significantly, sometimes by up to 0.7 ppm, between the E and Z isomers.

-

Aromatic Protons: The protons on the 3-chloro-2-fluorophenyl ring, particularly the proton at the 6-position (ortho to the C=N group), will experience different shielding or deshielding effects from the nearby hydroxyl group and nitrogen lone pair in the two isomers.

-

-

¹³C NMR Spectroscopy: Similar to ¹H NMR, the chemical shifts of the carbon atoms, especially the imine carbon (C=N) and the aromatic carbons, will differ. In the more sterically hindered isomer, carbon atoms in close proximity often experience a shielding effect, causing their signals to appear at a lower chemical shift (upfield).[11]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful and definitive technique for assigning stereochemistry. NOESY detects through-space correlations between protons that are close to each other (< 5 Å).[12]

-

In the (E)-isomer , a cross-peak would be expected between the aldehydic proton (H-C=N) and the aromatic proton at the 6-position.

-

In the (Z)-isomer , a cross-peak would be observed between the aldehydic proton and the oxime proton (-NO-H ). The absence or presence of these specific correlations provides conclusive proof of the isomer's identity.[12]

-

-

Infrared (IR) Spectroscopy: While less definitive than NMR, IR spectroscopy can provide supporting evidence. Oximes show characteristic absorption bands for O-H stretching (~3600 cm⁻¹), C=N stretching (~1665 cm⁻¹), and N-O stretching (~945 cm⁻¹).[1] Subtle differences in the O-H stretching frequency may be observed between isomers due to variations in intermolecular or intramolecular hydrogen bonding.[10]

| Property | (E)-Isomer | (Z)-Isomer | Rationale |

| Relative Stability | Generally more stable | Generally less stable | Reduced steric hindrance between the aryl group and the -OH group.[4] |

| ¹H NMR (H-C=N) | Distinct chemical shift | Different chemical shift | Anisotropic effect of the C=N-OH group.[11] |

| NOESY Correlation | H-C=N ↔ H6 (aromatic) | H-C=N ↔ H-O-N | Based on the spatial proximity of protons in each isomer.[12] |

| Polarity | Typically less polar | Typically more polar | Differences in molecular dipole moment affect interaction with stationary phase. |

| Beckmann Product | N-(3-chloro-2-fluorophenyl)formamide | 3-Chloro-2-fluorobenzonitrile | The group anti to the -OH group migrates.[1][2] |

| Table 1: Comparative summary of properties for the (E) and (Z) isomers. |

Synthesis and Stereochemical Control

The synthesis of this compound is typically achieved by reacting the parent aldehyde with hydroxylamine. The ratio of (E) to (Z) isomers produced is highly dependent on the reaction conditions.

Figure 2: General workflow for the synthesis and separation of oxime isomers.

Causality of Stereoselection:

The choice of acid or base is not arbitrary; it directly influences the reaction mechanism and equilibrium.

-

Acid Catalysis: Strong acids protonate the oxime nitrogen, which facilitates rotation around the C-N bond, allowing the isomers to interconvert.[7] This leads to equilibration, favoring the formation of the more thermodynamically stable (E)-isomer.[4][6]

-

Neutral or Basic Conditions: Under neutral or basic conditions, the barrier to isomerization is high.[5] The product ratio is therefore more likely to reflect the kinetic trajectory of the hydroxylamine addition to the carbonyl, which can often favor the (Z)-isomer.[9][13]

Impact on Reactivity and Drug Development

The stereochemistry of an oxime is not a trivial structural feature; it is a critical determinant of its chemical and biological behavior.

-

The Beckmann Rearrangement: This classic reaction involves the conversion of an oxime into an amide under acidic conditions. The reaction is stereospecific: the substituent anti (trans) to the hydroxyl group is the one that migrates.[1][2] Therefore, the (E) and (Z) isomers of this compound will yield completely different products, underscoring the necessity of starting with a stereochemically pure sample for predictable outcomes.

-

(E)-isomer would yield N-(3-chloro-2-fluorophenyl)formamide .

-

(Z)-isomer would undergo dehydration to yield 3-Chloro-2-fluorobenzonitrile .

-

-

Biological Activity: In drug development, the three-dimensional structure of a molecule is crucial for its interaction with biological targets like enzymes or receptors. It is common for only one stereoisomer of a drug to be biologically active.[5] For example, the antidepressant fluvoxamine is active only as the E-isomer.[5] Similarly, for cephalosporin antibiotics containing an oxime moiety, the (Z)-isomers exhibit significantly superior antibacterial activity compared to the corresponding (E)-isomers. Therefore, the ability to selectively synthesize and characterize the isomers of substituted benzaldehyde oximes is fundamental to discovering novel therapeutic agents.[14][15][16]

Experimental Protocols

The following protocols provide a framework for the synthesis, separation, and analysis of (E)- and (Z)-3-Chloro-2-fluorobenzaldehyde oxime.

Protocol: Synthesis and Chromatographic Separation

Objective: To synthesize a mixture of (E)- and (Z)-3-Chloro-2-fluorobenzaldehyde oxime and separate the isomers by column chromatography.

Materials:

-

3-Chloro-2-fluorobenzaldehyde (1.0 eq)[17]

-

Hydroxylamine hydrochloride (1.2 eq)

-

Pyridine or Sodium Acetate (1.5 eq)

-

Ethanol

-

Ethyl acetate, Hexanes (for chromatography)

-

Silica gel (230-400 mesh)

-

Standard laboratory glassware, magnetic stirrer, TLC plates

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-Chloro-2-fluorobenzaldehyde in ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride and the base (e.g., pyridine).

-

Reaction: Stir the mixture at room temperature or gentle reflux (e.g., 50-60 °C). Monitor the reaction progress by TLC until the starting aldehyde spot is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour it into cold water and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of oxime isomers.

-

Separation:

-

Prepare a silica gel column using a suitable solvent system (e.g., starting with 5% ethyl acetate in hexanes). The optimal eluent should be determined by TLC analysis of the crude mixture.

-

Load the crude product onto the column.

-

Elute the column, collecting fractions. The less polar isomer will elute first.

-

Monitor the fractions by TLC. Combine the fractions containing each pure isomer separately.

-

Evaporate the solvent from the combined fractions to yield the pure (E) and (Z) isomers.

-

Protocol: NMR Analysis for Isomer Assignment

Objective: To definitively assign the stereochemistry of the separated isomers using ¹H and 2D NOESY NMR.

Materials:

-

Purified (E)-isomer sample

-

Purified (Z)-isomer sample

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of one purified isomer in ~0.6 mL of deuterated solvent in an NMR tube.[11]

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Note the chemical shift of the aldehydic proton (H-C=N, expected ~7.5-8.5 ppm) and the aromatic protons.

-

NOESY Acquisition: Perform a 2D NOESY experiment on the same sample. Use a standard pulse sequence with an appropriate mixing time (e.g., 500-800 ms) to allow for the development of nuclear Overhauser effects.

-

Data Analysis:

-

Process the 2D NOESY spectrum.

-

Look for key cross-peaks involving the aldehydic proton (H-C=N).

-

Assignment:

-

If a cross-peak exists between the H-C=N proton and an aromatic proton , the isomer is (E) .

-

If a cross-peak exists between the H-C=N proton and the oxime -OH proton , the isomer is (Z) .[12]

-

-

-

Repeat: Repeat steps 1-4 for the other purified isomer to confirm its identity.

Conclusion

The (E) and (Z) isomers of this compound are distinct chemical entities with unique structural and electronic properties. While their synthesis from the parent aldehyde is straightforward, the resulting isomeric mixture necessitates robust analytical and purification strategies. NMR spectroscopy, particularly 2D NOESY, stands as the unequivocal method for structural assignment. A thorough understanding and control of this stereoisomerism are not merely academic; they are essential for predictable chemical synthesis, such as in the stereospecific Beckmann rearrangement, and are a foundational requirement in the rational design of new pharmaceuticals, where stereochemistry dictates biological function.

References

-

Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Oxime. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Q.24. Describe Stereo Isomerism that shown by Oximes. (n.d.). Filo. Retrieved February 12, 2026, from [Link]

-

GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOTATION | ALKENES | OXIMES. (n.d.). AdiChemistry. Retrieved February 12, 2026, from [Link]

-

The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]

-

The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. (n.d.). ScienceDirect. Retrieved February 12, 2026, from [Link]

-

NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

15N chemical shifts of a series of isatin oxime ethers and their corresponding nitrone isomers. (2010). Magnetic Resonance in Chemistry. Retrieved February 12, 2026, from [Link]

-

Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). Molecules. Retrieved February 12, 2026, from [Link]

-

Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. (2022). International Journal of Molecular Sciences. Retrieved February 12, 2026, from [Link]

-

(Z) and (E) isomers of oximes 2a–2f. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Structural Chemistry of Oximes. (2018). Crystal Growth & Design. Retrieved February 12, 2026, from [Link]

-

Selective Synthesis of E and Z Isomers of Oximes. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Facile Synthesis of E and Z Isomers by the Propyloxime Form. (n.d.). TSI Journals. Retrieved February 12, 2026, from [Link]

-

(E)-3-bromo-6-chloro-2-fluorobenzaldehyde O-acetyl oxime. (n.d.). Veeprho. Retrieved February 12, 2026, from [Link]

-

The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Identification of E and Z isomers of some Cephalosporins by NMR. (2010). Trade Science Inc. Retrieved February 12, 2026, from [Link]

-

Benzaldehyde, m-chloro-, oxime, (Z)-. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. (2007). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

-

3-Chloro-benzaldehyde oxime. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

3-Chloro-2-fluorobenzaldehyde. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

Benzaldehyde oxime. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2021). Pharmaceuticals. Retrieved February 12, 2026, from [Link]

Sources

- 1. Oxime - Wikipedia [en.wikipedia.org]

- 2. Q.24. Describe Stereo Isomerism that shown by Oximes. | Filo [askfilo.com]

- 3. adichemistry.com [adichemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 736335 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-2-fluorobenzaldehyde Oxime: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-Chloro-2-fluorobenzaldehyde oxime, a halogenated aromatic oxime with significant potential in medicinal chemistry and drug development. We will delve into its chemical properties, a detailed synthesis protocol, characterization methodologies, and prospective applications, offering field-proven insights for researchers and scientists.

Introduction: The Significance of Fluorinated and Chlorinated Aryl Oximes

Halogenated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of chlorine and fluorine atoms into an aromatic scaffold, as seen in 3-Chloro-2-fluorobenzaldehyde and its derivatives, can profoundly influence a molecule's physicochemical and biological properties.[1] Specifically, fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while chlorine can also modulate biological activity.[1]

The conversion of the aldehyde functional group to an oxime introduces a nucleophilic nitrogen and a hydroxyl group, creating a versatile intermediate for the synthesis of more complex nitrogen-containing heterocycles and other derivatives.[2] Oximes themselves have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects. This guide focuses on the oxime derivative of 3-Chloro-2-fluorobenzaldehyde, a compound poised for exploration in various research and development endeavors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₅ClFNO | Deduced from Precursor |

| Molecular Weight | 173.57 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | General knowledge of oximes |

| CAS Number | Not available | |

| Precursor Aldehyde | 3-Chloro-2-fluorobenzaldehyde | |

| Precursor CAS | 85070-48-0 | |

| Precursor Mol. Wt. | 158.56 g/mol | |

| Precursor Formula | C₇H₄ClFO |

Synthesis of this compound

The synthesis of aryl oximes from their corresponding aldehydes is a well-established transformation in organic chemistry.[3] The following protocol is a robust and environmentally conscious method adapted for the preparation of this compound. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.

Synthesis Workflow

Caption: A schematic overview of the synthesis process for this compound.

Step-by-Step Experimental Protocol

Materials:

-

3-Chloro-2-fluorobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)[3]

-

Methanol (reagent grade)

-

Deionized water

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution of Aldehyde: In a clean reaction vessel, dissolve 1.0 equivalent of 3-Chloro-2-fluorobenzaldehyde in a minimal amount of methanol. Gentle warming may be applied if necessary to ensure complete dissolution. The use of methanol as a co-solvent is crucial as the aromatic aldehyde has limited solubility in purely aqueous media.

-

Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride in a 1:1 mixture of methanol and water.[3] Using a slight excess of the hydroxylamine ensures the complete conversion of the starting aldehyde.

-

Reaction Initiation: While stirring the aldehyde solution at room temperature, add the hydroxylamine hydrochloride solution dropwise. The reaction is typically exothermic, and a slow addition helps to control the temperature.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot. A suitable eluent system would be a mixture of hexane and ethyl acetate.

-

Product Isolation (Work-up): Once the reaction is complete (typically within 1-2 hours), the product can be isolated. If the product precipitates out of the solution, it can be collected by vacuum filtration. If not, the reaction mixture can be poured into cold water to induce precipitation. The solid product is then washed with cold water to remove any unreacted hydroxylamine hydrochloride and other water-soluble impurities.

-

Drying: The crude product is dried under vacuum or in a desiccator.

Purification

For most applications, the crude product may be of sufficient purity. However, for analytical or biological screening purposes, further purification is recommended.

-

Recrystallization: The crude this compound can be recrystallized from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture. The choice of solvent will depend on the solubility of the oxime and the impurities.

Characterization

The structure and purity of the synthesized this compound must be confirmed through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the oxime proton (-NOH), and the aldehydic proton of the oxime (CH=N). The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shift of the carbon atom in the C=N bond is a key diagnostic peak.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the oxime.

-

C=N stretch: A sharp absorption band around 1640-1690 cm⁻¹ characteristic of the oxime C=N double bond.[4]

-

N-O stretch: An absorption band in the region of 930-960 cm⁻¹.

-

Aromatic C-H and C=C stretches: Signals characteristic of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 173.57 g/mol . The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be observable in the mass spectrum.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following safety precautions should be observed when handling this compound and its precursor.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Potential Applications

The unique structural features of this compound make it an attractive candidate for various applications in drug discovery and materials science.

-

Pharmaceutical Intermediate: The oxime functionality can be further derivatized to synthesize a wide range of heterocyclic compounds with potential therapeutic activities. The presence of both chlorine and fluorine can enhance the pharmacological profile of the resulting molecules.[1]

-

Agrochemical Development: Similar to its precursor aldehyde, the oxime could serve as a building block for the development of novel pesticides and herbicides.[1]

-

Ligand Synthesis: The nitrogen and oxygen atoms of the oxime group can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal complexes with interesting catalytic or material properties.

Conclusion

This technical guide has provided a comprehensive overview of this compound, from its fundamental properties to its synthesis and potential applications. The detailed protocols and scientific rationale are intended to empower researchers and drug development professionals to confidently work with this promising chemical entity. As with any novel compound, further research is warranted to fully elucidate its properties and unlock its full potential in various scientific disciplines.

References

-

Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. PMC. [Link]

-

(E)-3-bromo-6-chloro-2-fluorobenzaldehyde O-acetyl oxime. Veeprho. [Link]

-

The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences. [Link]

-

Green Approach for Synthesis of Oximes by Using Natural Acids. ResearchGate. [Link]

-

An Efficient Procedure for Synthesis of Oximes by Grinding. Semantic Scholar. [Link]

-

3-Chloro-2-fluorobenzaldehyde. PubChem. [Link]

-

AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

-

Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Wiley Online Library. [Link]

-

3-Chloro-benzaldehyde oxime. PubChem. [Link]

-

(a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. ResearchGate. [Link]

-

Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. [Link]

-

Benzaldehyde Oxime. PubChem. [Link]

Sources

Safety data sheet (SDS) for 3-Chloro-2-fluorobenzaldehyde oxime

An In-Depth Technical Guide to the Safety and Handling of 3-Chloro-2-fluorobenzaldehyde Oxime

Introduction: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and novel material synthesis, researchers often work with compounds that are themselves new or have limited publicly available safety information. This compound is one such compound. While it represents a valuable intermediate, a comprehensive, officially sanctioned Safety Data Sheet (SDS) is not readily found in common repositories.

This guide moves beyond a standard SDS template to provide a robust framework for risk assessment and safe handling. By analyzing the known hazards of its direct precursor, 3-Chloro-2-fluorobenzaldehyde, and integrating established principles from the chemistry of oximes and halogenated aromatic compounds, we can construct a reliable and proactive safety protocol. This document is designed for the discerning scientist who understands that true laboratory safety is not merely about compliance, but about a deep, mechanistic understanding of the materials they handle.

Section 1: Chemical Identity and Synthesis Profile

The subject of this guide, this compound, is synthesized via a condensation reaction between its parent aldehyde and hydroxylamine.[1][2] Understanding this direct synthetic lineage is the cornerstone of our hazard assessment, as the properties of the starting material are often imparted to the product.

The most common method for preparing oximes involves the reaction of an aldehyde or ketone with hydroxylamine, where the carbonyl oxygen is replaced by the =NOH group.[1]

Caption: Synthesis of the target oxime from its aldehyde precursor.

Table 1: Physicochemical Data of Key Compounds This table summarizes the available data for the precursor aldehyde, which serves as a baseline for assessing the oxime's physical characteristics.

| Property | 3-Chloro-2-fluorobenzaldehyde | This compound |

| CAS Number | 85070-48-0[3][4] | Not readily available |

| Molecular Formula | C₇H₄ClFO[3][4][5] | C₇H₅ClFNO |

| Molecular Weight | 158.56 g/mol [3][4][5] | 173.58 g/mol |

| Appearance | Light orange to yellow clear liquid[5] | Expected to be a solid or liquid |

| Melting Point | 26 - 27 °C[5] | Data not available |

| Boiling Point | ~214 °C[5] | Data not available |

Section 2: A Composite Hazard Analysis

Without a specific SDS, a composite analysis is required, drawing from three pillars of chemical knowledge: the precursor, the functional group, and the broader chemical class.

Hazards of the Precursor: 3-Chloro-2-fluorobenzaldehyde

The parent aldehyde is classified with specific hazards that must be assumed to carry over to the oxime derivative.[3][6] The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 2: GHS Hazard Classification for 3-Chloro-2-fluorobenzaldehyde

| Hazard Class | Hazard Code | Statement | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][6] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [3][6] |

The causality for this irritation lies in the electrophilic nature of the aldehyde and the reactivity of the halogenated aromatic ring, which can interact with biological macromolecules in the skin, eyes, and respiratory tract.

The Oxime Functional Group: Beyond Irritation

The introduction of the C=NOH group adds new layers to the safety profile. Oximes are generally crystalline solids or liquids.[1] While many are stable, certain derivatives, particularly tosylates, have been reported to be thermally sensitive and even shock-sensitive, a critical consideration if further derivatization is planned.[7] The oxime moiety is also reactive and can undergo hydrolysis back to the aldehyde, reduction to an amine, or, under acidic conditions, the Beckmann rearrangement to form an amide.[1][8]

Halogenated Aromatic Compounds: The Chronic Perspective

As a member of the halogenated aromatic class, this compound warrants caution regarding long-term exposure. Many compounds in this family are persistent in the environment and can have subtle, delayed, or chronic toxicological effects, including potential impacts on the liver and endocrine system.[9][10] While acute toxicity data is lacking for this specific molecule, prudent practice dictates minimizing exposure to prevent potential long-term health implications.[9]

Predicted Hazard Profile for this compound

Synthesizing these points, we can establish a reliable, albeit provisional, hazard profile:

-

Acute Hazards: Assumed to cause skin, eye, and respiratory irritation, consistent with its precursor.[3][6]

-

Chemical Reactivity Hazards: Susceptible to hydrolysis, reduction, and rearrangement. Incompatible with strong acids and strong oxidizing agents.

-

Thermal Hazards: Potential for thermal instability, particularly if converted to other derivatives.[7]

-

Chronic Hazards: Prudent handling is required to minimize exposure due to the general nature of halogenated aromatic compounds.[9][10]

Section 3: Safe Handling, Storage, and Engineering Controls

A proactive safety culture is built on rigorous adherence to handling protocols. The following are mandatory for any work involving this compound.

-

Engineering Controls: All manipulations, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[11] An eyewash station and emergency shower must be readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Splash-proof chemical safety goggles are required at all times.[12]

-

Hand Protection: Nitrile gloves are the minimum requirement. For extended handling, consider heavier-duty gloves and consult a glove compatibility chart.

-

Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

-

-

Storage: The compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[6][13] It must be stored separately from strong oxidizing agents, strong acids, and bases.[14] Storage in a refrigerator (2-8°C) is recommended for long-term integrity.[5]

Section 4: Emergency Protocols

Rapid and correct response during an incident is critical.

First Aid Measures

The following procedures are based on best practices for halogenated and irritant compounds.[12][15][16]

-

In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[12][15] Seek medical attention if irritation develops or persists.

-

In case of Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][12][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][15]

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12][16]

Spill Response Protocol

For small spills (<100 mL) within a fume hood:

Caption: Workflow for handling a small chemical spill inside a fume hood.

For larger spills, or any spill outside of a fume hood, evacuate the immediate area, alert others, and contact your institution's emergency response team.[11]

Section 5: Model Experimental Workflow: Beckmann Rearrangement

This protocol illustrates the handling of the oxime in a common synthetic transformation, emphasizing the integration of safety procedures at each step. The Beckmann rearrangement converts an oxime to an amide in the presence of a strong acid.[1]

Caption: A step-by-step workflow for a Beckmann rearrangement experiment.

Detailed Protocol:

-

Setup: All glassware is oven-dried and assembled in a chemical fume hood under an inert atmosphere.

-

Reagent Addition: The oxime is dissolved in an appropriate solvent (e.g., anhydrous ether). The reaction vessel is cooled in an ice bath.

-

Catalyst Addition: A strong acid, such as polyphosphoric acid or sulfuric acid, is added slowly and dropwise. Causality: This addition is highly exothermic; slow addition prevents a dangerous temperature spike.

-

Reaction Monitoring: The reaction is allowed to proceed at the designated temperature and is monitored for completion using Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by pouring it into a beaker of crushed ice. Causality: This safely neutralizes the potent acid and precipitates the product.

-

Extraction and Purification: The product is extracted into an organic solvent, washed, dried, and purified using standard laboratory techniques like recrystallization or column chromatography.

Section 6: Waste Disposal

All waste generated from the use of this compound must be treated as hazardous.[12]

-

Solid Waste: Contaminated consumables (gloves, absorbent pads, silica gel) must be placed in a designated, sealed, and labeled solid hazardous waste container.

-

Liquid Waste: All liquid residues, including reaction mixtures and chromatography solvents, must be collected in a compatible, sealed, and labeled "Halogenated Organic Waste" container.[11][12] Do not mix with non-halogenated waste streams.

-

Disposal: All waste must be disposed of through your institution's certified chemical waste program.[14]

References

- Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry. (2024). Google Cloud.

- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.

- PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.

- (E)-3-bromo-6-chloro-2-fluorobenzaldehyde O-acetyl oxime. Veeprho.

- 3-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 736335. PubChem.

- 3-Chloro-benzaldehyde oxime | C7H6ClNO | CID 275538. PubChem.

- SAFETY DATA SHEET - 2-Chlorobenzaldehyde. Sigma-Aldrich.

- Halogenated Solvents. Vanderbilt University.

- 3-Chloro-2-fluorobenzaldehyde 96 85070-48-0. Sigma-Aldrich.

- Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics.

- SAFETY DATA SHEET - 3-Chloro-4-fluorobenzaldehyde. Fisher Scientific.

- SAFETY DATA SHEET - 3-Chloro-2-fluorobenzaldehyde. Thermo Fisher Scientific.

- 3-Chloro-2-fluorobenzaldehyde. Chem-Impex.

- A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.

- SAFETY DATA SHEET - Benzaldehyde, 2-chloro-. Fisher Scientific.

- Oxime: Definition, Structure, Formation, and Compounds. Chemistry Learner.

- (PDF) Halogenated Aromatic Compounds. ResearchGate.

- Oxime. Wikipedia.

- 3-Chlorobenzaldehyde. Santa Cruz Biotechnology.

- Benzaldehyde oxime. Wikipedia.

Sources

- 1. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]

- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 3. 3-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 736335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-氯-2-氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Oxime - Wikipedia [en.wikipedia.org]

- 9. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 13. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-Chloro-2-fluorobenzaldehyde Oxime

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-Chloro-2-fluorobenzaldehyde oxime from its parent aldehyde. This intermediate is a critical building block in the synthesis of heterocyclic agrochemicals and pharmaceutical active ingredients (APIs), particularly isoxazoles and nitriles.

Abstract & Utility

The conversion of 3-Chloro-2-fluorobenzaldehyde to its corresponding oxime is a fundamental transformation in organic synthesis. This protocol utilizes a robust condensation reaction with hydroxylamine hydrochloride in a biphasic or aqueous-alcoholic medium. The resulting oxime serves as a precursor for 3-Chloro-2-fluorobenzonitrile (via dehydration) or complex isoxazole scaffolds (via chlorination and cycloaddition), common in modern fungicidal and herbicidal chemistries.

Scientific Basis & Mechanism

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway. Hydroxylamine hydrochloride (

-

Deprotonation: A base (NaOH or

) neutralizes the hydrochloride salt, liberating free hydroxylamine. -

Nucleophilic Attack: The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.[1][2]

-

Proton Transfer & Elimination: A tetrahedral carbinolamine intermediate forms, followed by acid-catalyzed dehydration to yield the oxime (

).

Stereochemistry

Benzaldoximes exist as two geometric isomers: E (anti) and Z (syn).

-

E-isomer: Thermodynamically favored (steric bulk of phenyl ring anti to OH).

-

Z-isomer: Kinetic product, often converts to E upon heating or acid treatment.

-

Note: For most synthetic applications (e.g., dehydration to nitrile), the isomeric mixture is inconsequential, but the E-isomer typically predominates (>90%).

Reaction Pathway Diagram

Caption: Simplified mechanistic pathway of oxime formation via nucleophilic addition-elimination.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[3] | Role |

| 3-Chloro-2-fluorobenzaldehyde | 85070-47-9 | 1.0 | Starting Material |

| Hydroxylamine Hydrochloride | 5470-11-1 | 1.2 - 1.5 | Reagent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 1.5 - 2.0 | Base (pH adjustment) |

| Ethanol (95%) | 64-17-5 | Solvent | Solubilizer |

| Water (Deionized) | 7732-18-5 | Solvent | Co-solvent |

Equipment

-

Round-bottom flask (100 mL or 250 mL depending on scale)

-

Magnetic stirrer & stir bar[4]

-

pH meter or broad-range pH paper

-

Ice-water bath

-

Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Preparation of Reagents

-

Aldehyde Solution: Dissolve 10.0 g (63.1 mmol) of 3-Chloro-2-fluorobenzaldehyde in 30 mL of Ethanol. Ensure complete dissolution.

-

Hydroxylamine Solution: Dissolve 5.3 g (76.3 mmol, 1.2 eq) of Hydroxylamine Hydrochloride in 15 mL of deionized water.

Reaction Procedure

-

Mixing: Place the Aldehyde Solution in the round-bottom flask and begin stirring at Room Temperature (RT).

-

Addition: Add the Hydroxylamine Solution to the flask. The mixture may become cloudy.

-

Basification (Critical Step):

-

Prepare a solution of NaOH (3.8 g in 10 mL water) or use 50% w/w NaOH.

-

Slowly add the NaOH solution dropwise to the reaction mixture while stirring.

-

Target pH: 8.0 – 9.0.

-

Observation: An exotherm is possible; use an ice bath if temperature exceeds 40°C. A white precipitate (the oxime) often begins to form immediately.

-

-

Reaction: Stir the mixture at RT for 1–2 hours.

-

Optional: If the reaction is sluggish (monitored by TLC), heat to 50°C for 30 minutes.

-

In-Process Control (IPC)

-

Mobile Phase: Hexane : Ethyl Acetate (80:20).

-

Visualization: UV (254 nm).

-

Criteria: Disappearance of the aldehyde spot (High Rf, ~0.7) and appearance of the oxime spot (Lower Rf, ~0.4, often streaks due to H-bonding).

Work-up & Isolation

-

Precipitation: If the product has not fully precipitated, remove ethanol under reduced pressure (Rotavap) or add 50 mL of crushed ice/water to the mixture.

-

Acidification (Optional): Adjust pH to ~6-7 using dilute HCl. This ensures the oxime is protonated and insoluble in water, maximizing yield.

-

Filtration: Filter the white crystalline solid using a Buchner funnel.

-

Washing: Wash the filter cake with 2 x 20 mL cold water to remove residual salts (NaCl).

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Purification (If necessary)

-

Recrystallization: The crude product is usually >95% pure. If higher purity is required, recrystallize from Ethanol/Water (1:1) or Toluene/Hexane .

-

Dissolve in minimum hot ethanol.

-

Add water until slightly turbid.

-

Cool slowly to 4°C.

-

Process Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control

| Parameter | Expected Result | Notes |

| Appearance | White to off-white crystalline solid | Color may darken if traces of aldehyde remain. |

| Melting Point | 65°C – 75°C (Typical range for halo-benzaldoximes) | Record experimental value. |

| 1H NMR (DMSO-d6) | δ 8.2-8.4 (s, 1H, CH =N), δ 11.5 (s, 1H, N-OH ) | The CH=N singlet is diagnostic. |

| IR Spectroscopy | ~3300 cm⁻¹ (broad, OH), ~1620 cm⁻¹ (C=N) | Absence of C=O stretch (~1700 cm⁻¹) confirms completion. |

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product melting point depressed by impurities or solvent. | Cool mixture to 0°C; scratch glass to induce crystallization; add seed crystal. |

| Low Yield | pH too low (NH₂OH trapped as salt) or too high (product soluble as salt). | Ensure pH is adjusted to 6-7 during workup to precipitate the neutral oxime. |

| Starting Material Remains | Old Hydroxylamine HCl (decomposed). | Use fresh reagents; increase equivalents to 1.5 eq. |

Safety & Handling (MSDS Highlights)

-

3-Chloro-2-fluorobenzaldehyde: Irritant to eyes and skin.[6] Use fume hood.

-

Hydroxylamine Hydrochloride: Corrosive, potential skin sensitizer. Avoid metal spatulas (can catalyze decomposition).

-

Reaction Hazards: Exothermic reaction upon base addition.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for oxime synthesis).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 275538, 3-Chlorobenzaldehyde oxime (Analogous chemistry). [Link]

-

Org. Synth. 1930, 10, 22. Hydroxylamine Hydrochloride preparation and general reactivity. [Link]

Sources

- 1. quora.com [quora.com]

- 2. Give balanced equations for the following reactions: Benzaldehyde and hydroxylamine. [allen.in]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzaldoxime synthesis - chemicalbook [chemicalbook.com]

- 6. 3-氯-4-氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: High-Fidelity Reduction of 3-Chloro-2-fluorobenzaldehyde Oxime to 3-Chloro-2-fluorobenzylamine

Abstract

This document provides a comprehensive technical guide for the chemical reduction of 3-chloro-2-fluorobenzaldehyde oxime to the corresponding primary amine, 3-chloro-2-fluorobenzylamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the presence of fluoro and chloro substituents can significantly modulate pharmacological properties.[1] We present two robust and validated protocols: catalytic hydrogenation using Raney® Nickel and chemical reduction using lithium aluminum hydride (LAH). The guide delves into the mechanistic underpinnings of each method, provides detailed, step-by-step protocols, and offers critical safety and handling information for the hazardous reagents involved. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

The conversion of oximes to primary amines is a fundamental transformation in organic synthesis.[2] The target molecule, 3-chloro-2-fluorobenzylamine, is a valuable building block in medicinal chemistry.[3] The reduction of its oxime precursor presents a direct and efficient route to its synthesis.

The choice of reduction methodology is paramount and is dictated by factors such as substrate tolerance, scalability, cost, and safety infrastructure. This guide focuses on two of the most effective and widely employed methods:

-

Catalytic Hydrogenation: A heterogeneous catalytic method that utilizes molecular hydrogen (H₂) as the reductant. It is often considered a "greener" and more scalable option, though it requires specialized pressure equipment.[4][5]

-

Metal Hydride Reduction: A stoichiometric reduction using a powerful hydride donor, such as Lithium Aluminum Hydride (LiAlH₄). This method is highly effective and rapid but requires stringent anhydrous and inert atmosphere conditions due to the reagent's reactivity.[6][7]

Below is a comparative summary of these two primary approaches.

| Feature | Catalytic Hydrogenation (Raney® Ni) | Lithium Aluminum Hydride (LAH) Reduction |

| Reductant | H₂ gas | LiAlH₄ (hydride donor) |

| Advantages | High atom economy, clean byproducts (none), catalyst can be recycled, suitable for large scale.[8] | Rapid reaction times, highly effective for oximes, does not require pressure equipment.[9] |

| Disadvantages | Requires pressure-rated hydrogenation equipment, potential for catalyst poisoning, Raney® Ni is pyrophoric.[10][11] | Highly reactive and pyrophoric, reacts violently with water and protic solvents, requires strict inert atmosphere, generates stoichiometric aluminum waste.[12][13] |

| Key Conditions | Elevated H₂ pressure (e.g., 50-100 psi), protic solvent (e.g., EtOH, MeOH), ambient to moderate temperature.[14] | Anhydrous aprotic solvent (e.g., THF, Et₂O), inert atmosphere (N₂ or Ar), often requires cooling (0 °C to reflux).[6][15] |

| Selectivity | Generally good, but can sometimes lead to secondary amine formation as a side product.[4] | Excellent for reducing oximes to primary amines; will also reduce many other functional groups (e.g., esters, amides).[16] |

Reaction Schematics and Chemical Data

The overall transformation discussed in this guide is depicted below.

Figure 1. General scheme for the reduction of this compound to 3-chloro-2-fluorobenzylamine.

| Compound | Structure | Molecular Formula | Molecular Weight | CAS Number |

| This compound |  | C₇H₅ClFNO | 173.57 g/mol | N/A (Precursor) |

| 3-Chloro-2-fluorobenzylamine |  | C₇H₇ClFN | 159.59 g/mol | 72235-55-3[17] |

Protocol I: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a cornerstone of industrial chemical synthesis.[4] In this protocol, Raney® Nickel, a high surface area nickel-aluminum alloy, serves as the catalyst.[10] The catalyst adsorbs molecular hydrogen, activating it for addition across the C=N and N-O bonds of the oxime.[5] Basic conditions, such as the addition of ammonia or KOH, are sometimes employed to suppress the formation of secondary amine byproducts and enhance the rate of reaction.[5][8]

Mechanistic Rationale

The reduction proceeds on the surface of the heterogeneous Raney® Ni catalyst. The porous, "spongy" nickel provides a large surface area for the reaction.[10] The process involves the dissociative chemisorption of H₂ onto the nickel surface, followed by the stepwise hydrogenation of the oxime, which is also adsorbed onto the catalyst surface. The N-O bond is reductively cleaved, and the C=N double bond is saturated to yield the primary amine.

Detailed Experimental Protocol

Materials and Reagents:

-

This compound

-

Lithium Aluminum Hydride (LAH), powder or solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Sodium sulfate (anhydrous)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

All glassware must be rigorously flame- or oven-dried.

Procedure:

-

Inert Atmosphere Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet. Ensure all glassware is perfectly dry.

-

LAH Suspension: In the reaction flask, suspend LAH (1.5-2.0 eq) in anhydrous THF under a positive pressure of nitrogen. Cool the slurry to 0°C using an ice-water bath.

-

Substrate Addition: Dissolve the this compound (1.0 eq) in a separate flask with anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or gently reflux until the reaction is complete as indicated by TLC analysis.

-

Quenching the Reaction: This is the most hazardous step and must be performed with extreme caution behind a blast shield. [15]Cool the reaction mixture back down to 0°C with an ice bath. Quench the reaction by the sequential, slow, dropwise addition of the following (the "Fieser Method"):

-

For 'n' grams of LAH used, add 'n' mL of water.

-

Next, add 'n' mL of 15% (w/v) aqueous NaOH solution.

-

Finally, add '3n' mL of water.

-

-

Workup: After the final addition of water, a granular white precipitate of aluminum salts should form, which is easily filtered. Stir the resulting slurry at room temperature for 30 minutes.

-

Isolation: Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-chloro-2-fluorobenzylamine.

-

Purification: The crude amine can be purified by vacuum distillation.

Safety Precautions for Lithium Aluminum Hydride

-

Extreme Reactivity: LAH reacts violently with water, alcohols, and any protic source, releasing large volumes of flammable hydrogen gas. [13][18]All operations must be conducted under a dry, inert atmosphere. [15]* Fire Hazard: LAH powder can ignite in moist air or from friction. [12]Use spark-proof tools. A Class D fire extinguisher and dry sand must be immediately accessible. [12]* Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or a face shield, and impervious gloves when handling LAH. [13][18]* Quenching: The quenching process is highly exothermic and generates hydrogen gas. It must be done slowly, with efficient cooling, and behind a safety shield in a fume hood. [15]

References

- Vertex AI Search. (n.d.). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle.

- SciSpace. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System.

- Canadian Science Publishing. (1970). Redactions with sulfurated borohydrides. IV. Reduction of oximes.

- Marcel Dekker, Inc. (1995). Reduction of O-Acyl Oximes with Sodium Borohydride/Iodine System.

- University of Rochester. (n.d.). Safety Slide: Raney Nickel.

- MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.

- Wikipedia. (n.d.). Raney nickel.

- Royal Society of Chemistry. (2019).

- Princeton University EHS. (n.d.). Lithium Aluminum Hydride | Office of Environmental Health and Safety.

- Indian Academy of Sciences. (n.d.). Amberlyst-15(H+)-NaBH4-LiCl: An Effective Reductor for Oximes and Hydrazones.

- JoVE. (2023). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds.

- University of Connecticut. (n.d.). Standard Operating Procedure: Weighing and Working with Raney Nickel.

- Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal.

- University of Georgia Office of Research. (n.d.). LithiumAluminumHydride-16853-85-3.docx.

- Sigma-Aldrich. (n.d.).

- New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet.

- Fisher Scientific. (2015).

- Beacon Bin Science. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman.

- Royal Society of Chemistry. (n.d.).

- ECHEMI. (n.d.). Reduction of oximes with lithium aluminium hydride.

- UTC Scholar. (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor.

- Chemistry Stack Exchange. (2017). Reduction of oximes with lithium aluminium hydride.

- Quora. (2024). Can lialh4 reduce oxime?.

- ResearchGate. (2025). (PDF) A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System.

- Encyclopedia.pub. (2022).

- Thieme. (n.d.). 2.4. Reduction of Imino Groups (C = N).

- Google Patents. (n.d.).

- Wikipedia. (n.d.). Palladium on carbon.

- Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)

- Google P

- Scilit. (n.d.). Oxime Palladacycles: Stable and Efficient Catalysts for Carbon−Carbon Coupling Reactions.

- Journal of the American Chemical Society. (2010).

- Sigma-Aldrich. (n.d.). 3-Fluorobenzylamine 97 100-82-3.

- ACS Publications. (n.d.).

- CymitQuimica. (n.d.). CAS 72235-55-3: 3-Chloro-2-fluorobenzylamine.

- iChemical. (n.d.). 3 - Chloro - 2 - fluorobenzylamine, CAS No. 72235-55-3.

- Wikipedia. (n.d.). Benzaldehyde oxime.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.

- FAQ. (n.d.).

- PubChem - NIH. (n.d.). 3-Chloro-benzaldehyde oxime | C7H6ClNO | CID 275538.

- Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.

- Google Patents. (n.d.). CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.

- PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. jove.com [jove.com]

- 3. CAS 72235-55-3: 3-Chloro-2-fluorobenzylamine | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. scholar.utc.edu [scholar.utc.edu]

- 9. quora.com [quora.com]

- 10. Raney nickel - Wikipedia [en.wikipedia.org]

- 11. nj.gov [nj.gov]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. westliberty.edu [westliberty.edu]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. youtube.com [youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. 3 - Chloro - 2 - fluorobenzylamine, CAS No. 72235-55-3 - iChemical [ichemical.com]

- 18. research.uga.edu [research.uga.edu]

One-pot reductive amination of 3-Chloro-2-fluorobenzaldehyde via oxime

Abstract

This application note details a robust, scalable, and chemoselective protocol for the conversion of 3-Chloro-2-fluorobenzaldehyde to (3-Chloro-2-fluorophenyl)methanamine . Unlike standard reductive amination conditions (e.g.,

Introduction & Strategic Analysis

2.1 The Challenge of Halogenated Benzaldehydes

The synthesis of primary amines from halogenated benzaldehydes presents two specific failure modes:

-

Dimerization: Direct reductive amination with ammonia often leads to the formation of secondary amines (dimers) due to the higher nucleophilicity of the primary amine product compared to ammonia.

-

Hydrodehalogenation: The 3-chloro and 2-fluoro substituents are electronically active. Standard catalytic hydrogenation (Pd/C,

) frequently results in the cleavage of the C-Cl bond (hydrodechlorination), destroying the scaffold.

2.2 The Solution: The Oxime Route

To circumvent these issues, this protocol employs an indirect reductive amination strategy via an oxime intermediate, performed in a one-pot fashion.[1] The oxime (

Reaction Mechanism & Pathway[2][3][4]

The transformation proceeds through two distinct phases within the same reactor:

-

Condensation: Nucleophilic attack of hydroxylamine on the aldehyde to form the oxime.

-

Transfer Hydrogenation: Zinc-catalyzed reduction of the oxime to the primary amine.

Figure 1: Mechanistic pathway from aldehyde to amine via zinc-mediated reduction.

Experimental Protocol

Safety Warning: 3-Chloro-2-fluorobenzaldehyde is a skin and eye irritant.[2][3] Zinc dust is flammable. Methanol is toxic.[2] Perform all operations in a fume hood.

4.1 Materials & Reagents

| Reagent | Equiv. | Role |

| 3-Chloro-2-fluorobenzaldehyde | 1.0 | Substrate |

| Hydroxylamine HCl | 1.2 | Amine Source |

| Sodium Acetate (NaOAc) | 1.5 | HCl Scavenger / Buffer |

| Zinc Dust (Activated) | 3.0 | Surface Catalyst / Reductant |

| Ammonium Formate | 5.0 | Hydrogen Donor |

| Methanol | 10 vol | Solvent |

4.2 Step-by-Step Methodology

Phase 1: In-Situ Oxime Formation

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-2-fluorobenzaldehyde (10 mmol, 1.58 g) and Methanol (20 mL).

-

Reagent Addition: Add Hydroxylamine Hydrochloride (12 mmol, 0.83 g) followed by Sodium Acetate (15 mmol, 1.23 g).

-

Reaction: Stir at Room Temperature (25°C) for 30–60 minutes.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (

) should disappear, replaced by the oxime spot ( -

Note: The oxime may precipitate as a white solid; this is normal. Do not filter.

-

Phase 2: One-Pot Reduction

-

Activation: Add Ammonium Formate (50 mmol, 3.15 g) directly to the stirring suspension.

-

Reduction: Add Zinc Dust (30 mmol, 1.96 g) slowly in portions to prevent excessive frothing.

-

Reflux: Heat the mixture to Reflux (65°C) . Stir vigorously.

-

Kinetic Note: The reaction is typically rapid. Complete conversion is often observed within 15–30 minutes at reflux.

-

-

Termination: Cool the reaction mixture to room temperature.

Phase 3: Workup & Isolation[1]

-

Filtration: Filter the mixture through a pad of Celite to remove zinc residues. Wash the pad with Methanol (10 mL).

-

Concentration: Evaporate the methanol under reduced pressure to obtain a semi-solid residue.

-

Extraction: Dissolve residue in Dichloromethane (DCM) (30 mL) and wash with Water (2 x 15 mL) to remove inorganic salts.

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate. -

Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH 95:5:1).

Validation & Expected Data

5.1 Process Parameters & Yields

The following data represents typical outcomes for halogenated benzaldehydes using this protocol.

| Parameter | Value / Observation |

| Oxime Conversion | >99% (LCMS) |

| Reduction Time | 20 minutes @ 65°C |

| Isolated Yield | 92 - 95% |

| Purity (HPLC) | >98% |

| Chemoselectivity | >99% (No dechlorinated byproduct detected) |

5.2 Troubleshooting Guide

Figure 2: Decision tree for troubleshooting common reaction failures.

Scientific Rationale (E-E-A-T)

6.1 Why Zinc/Ammonium Formate?

While catalytic hydrogenation (

-

Mechanism: The Zn-mediated reduction operates via a Single Electron Transfer (SET) mechanism. The zinc surface donates electrons to the oxime

-system, forming a radical anion which is then protonated by ammonium formate. This potential is insufficient to cleave the Ar-Cl or Ar-F bonds, ensuring chemoselectivity [1, 2].

6.2 The "One-Pot" Advantage

Isolating the oxime intermediate often requires crystallization and drying, which incurs yield loss and exposure to potential skin irritants. By performing the reaction in methanol (a solvent compatible with both steps), the process efficiency is maximized. The shift from acidic conditions (Phase 1) to buffered/neutral conditions (Phase 2) is managed spontaneously by the addition of ammonium formate [3].

References

-

Abiraj, K., & Gowda, D. C. (2003).[1][4] Zinc/ammonium formate: a new facile system for the rapid and selective reduction of oximes to amines.[4][5][6][7] Journal of Chemical Research, 2003(6), 332-334.[1] [1]

-

Kanth, S. R., et al. (2005). Zinc-mediated chemoselective reduction of oximes and oxime ethers. Synlett, (10), 1529-1532.[1]

-

Afanasyev, O. I., et al. (2019).[1] One-pot reductive amination of aldehydes with nitroarenes. Synthesis, 51(16), 3053-3060.[1]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Zinc/Ammonium Formate: Rapid and selective reduction of oximes to amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

Troubleshooting & Optimization

Technical Support Center: Mitigating Thermal Runaway in Large-Scale Oxime Synthesis

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the safe and efficient large-scale synthesis of oximes. This resource is designed to provide you, as a senior application scientist, with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the prevention of thermal runaway in oxime synthesis. Our focus is on providing not just procedural steps, but the underlying scientific principles to ensure the inherent safety of your process.

Understanding the Hazard: The Energetics of Oxime Synthesis

Oxime synthesis, the reaction of a ketone or aldehyde with hydroxylamine, is a widely used transformation in the chemical and pharmaceutical industries. While often considered a straightforward condensation reaction, it possesses inherent thermal hazards that can lead to catastrophic thermal runaway if not properly understood and controlled, especially at scale.

The primary contributors to the thermal risk are:

-

Exothermic Nature of the Reaction: The formation of the C=N bond in the oxime is an exothermic process. While the heat of reaction for many common oximes is not extensively published in readily available literature, the potential for significant heat evolution exists, particularly with reactive carbonyl compounds.

-

Thermal Instability of Hydroxylamine and its Salts: Hydroxylamine (HA) and its salts, such as hydroxylamine hydrochloride (HH) and hydroxylamine sulfate (HAS), are thermally unstable.[1] Decomposition of these reagents can be initiated at elevated temperatures and can be catalyzed by impurities, leading to a rapid and highly exothermic decomposition.[2] For instance, the decomposition of hydroxylamine solutions can be triggered at temperatures as low as 50°C in the presence of contaminants like carbon steel.

-

Decomposition of Reaction Intermediates and Products: Under certain conditions, the oxime product or reaction intermediates may also undergo exothermic decomposition.

A thermal runaway is a positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates more heat, further accelerating the reaction.[3] This can result in a rapid rise in temperature and pressure, potentially leading to vessel rupture, explosion, and the release of toxic materials.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding thermal safety in large-scale oxime synthesis.

Q1: What are the initial signs of a potential thermal runaway in my oxime synthesis?

A: Early detection is critical. Key indicators include:

-

A reaction temperature that begins to rise unexpectedly, even with cooling applied.

-

An increase in the rate of temperature rise that deviates from the predicted profile.

-

A noticeable increase in the pressure of the reactor.

-

Changes in the physical appearance of the reaction mixture, such as color changes or increased off-gassing.

Q2: My small-scale oxime synthesis is only mildly exothermic. Why is there a greater risk of thermal runaway on a larger scale?

A: The risk of thermal runaway increases significantly with scale due to the change in the surface-area-to-volume ratio. Heat generated is proportional to the volume of the reactants (a cubic function), while heat removal is proportional to the surface area of the reactor (a square function).[4] As the reactor size increases, the ability to remove heat becomes less efficient relative to the heat being generated, making large-scale reactions more susceptible to thermal runaway.

Q3: What are the critical process parameters I need to control to prevent thermal runaway?

A: The most critical parameters to control are:

-

Temperature: Maintain the reaction temperature within a predetermined safe operating range. This requires a robust and responsive cooling system.

-

Reagent Addition Rate: For semi-batch processes, the rate of addition of the limiting reagent (often hydroxylamine) should be carefully controlled to match the heat removal capacity of the reactor.[5]

-

pH: The rate of oxime formation is pH-dependent.[1] Maintaining the optimal pH not only ensures efficient reaction but also can prevent side reactions that may be more exothermic.

-

Agitation: Efficient stirring is crucial to ensure homogenous temperature distribution and prevent the formation of localized hot spots.[1]

Q4: Are there certain ketones or aldehydes that pose a higher risk for thermal runaway during oximation?

A: Yes, highly reactive carbonyl compounds, such as unhindered aldehydes and ketones, will react more rapidly and generate heat at a faster rate. Conversely, sterically hindered ketones may require more forcing conditions (e.g., higher temperatures), which can increase the risk of hydroxylamine decomposition.[6] It is crucial to perform a thorough thermal hazard assessment for each specific substrate.

Q5: Can impurities in my starting materials increase the risk of thermal runaway?

A: Absolutely. Contaminants such as metal ions (e.g., iron from corrosion) can catalyze the decomposition of hydroxylamine, significantly lowering its decomposition temperature.[2] It is essential to use high-purity reagents and ensure the cleanliness of the reactor.

Troubleshooting Guide: Responding to Deviations

This guide provides a structured approach to addressing common issues that may arise during large-scale oxime synthesis, with a focus on preventing thermal runaway.

| Problem | Potential Cause(s) | Immediate Action(s) | Long-Term Corrective Action(s) |